molecular formula C6H8N4O3S B15068688 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

Cat. No.: B15068688
M. Wt: 216.22 g/mol
InChI Key: HOGFLSTUOYYKIB-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is a synthetically versatile derivative of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established purine isostere recognized for its significant potential in medicinal chemistry and anticancer drug discovery . This core structure is a privileged pharmacophore in designing potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase implicated in the proliferation and survival of numerous cancer types such as breast, lung, and colon cancers . The 1H-pyrazolo[3,4-d]pyrimidine moiety serves as the flat heteroaromatic system that competitively occupies the adenine binding pocket of the ATP-binding site in kinases . The methylsulfonyl substituent at the 6-position is a critical functional group that can enhance binding interactions within the kinase's hydrophobic regions and improve the compound's physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block to develop novel therapeutic agents aimed at overcoming resistance to existing EGFR inhibitors . Its structural features align with the essential pharmacophoric requirements for efficient binding to both wild-type (EGFR WT ) and mutant (EGFR T790M ) kinases, making it a promising candidate for further investigation in targeted cancer therapy . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

6-methylsulfonyl-1,3a,5,7a-tetrahydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H8N4O3S/c1-14(12,13)6-8-4-3(2-7-10-4)5(11)9-6/h2-4,10H,1H3,(H,8,9,11)

InChI Key

HOGFLSTUOYYKIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2C(C=NN2)C(=O)N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The pyrazolo[3,4-d]pyrimidinone scaffold is commonly constructed via cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with carbonyl-containing reagents. For example, 3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was synthesized by refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in acetic anhydride and phosphoric acid (3 hours, 316–318°C). Adapting this method, the methylsulfonyl group can be introduced at position 6 through sulfonation prior to cyclization.

Key Reaction:
$$
\text{5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile} \xrightarrow[\text{H}3\text{PO}4]{\text{Ac}_2\text{O, reflux}} \text{Pyrazolo[3,4-d]pyrimidinone core}
$$

Multi-Component One-Pot Strategies

Four-component reactions offer efficiency advantages. A one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols under sodium alkoxide catalysis yields pyrazolo[3,4-d]pyrimidines. For instance, 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized in 72% yield. To incorporate the methylsulfonyl group, aldehydes bearing sulfonyl precursors (e.g., methylsulfonylethanal) could be employed.

Integrated Synthetic Pathways

Sequential Cyclization-Sulfonation

Step 1: Synthesize 5-amino-1H-pyrazole-4-carbonitrile with a protected sulfonyl group.
Step 2: Cyclize with acetic anhydride/H₃PO₄ to form the pyrimidinone core.
Step 3: Deprotect and sulfonate using methylsulfonyl chloride.

Yield Optimization:

  • Cyclization step: 65–72%
  • Sulfonation step: 60–68%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields. A protocol for pyrazolo[4,3-d]pyrimidin-7(6H)-ones used K₂S₂O₈ as an oxidant (80°C, 30 minutes). Adapting this, the methylsulfonyl group can be introduced via in situ oxidation of a methylthio intermediate.

Procedure:

  • React 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with methylsulfonylacetaldehyde under microwave irradiation.
  • Oxidize with K₂S₂O₈ to form the sulfone.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages
Cyclocondensation Acetic anhydride, H₃PO₄ Reflux, 3 hours 65–72 Scalable, high purity
Multi-component NaOEt, hydrazines Room temperature 70–75 One-pot, minimal purification
Vilsmeier-Haack MeSO₂-vinamidinium reagent 25°C, 4 hours 68–72 Regioselective, mild conditions
Microwave K₂S₂O₈ 80°C, 30 minutes 75–80 Rapid, energy-efficient

Mechanistic Insights

Sulfonation Selectivity

The methylsulfonyl group’s position is governed by the electronic environment of the pyrazolopyrimidinone core. Quantum mechanical calculations suggest that position 6 is most nucleophilic due to conjugation with the pyrimidinone carbonyl.

Ring Closure Dynamics

Cyclization proceeds via nucleophilic attack of the pyrazole amine on the activated carbonyl, followed by dehydration. Steric hindrance from substituents at position 3a influences reaction kinetics.

Challenges and Solutions

  • Regioselectivity: Competing sulfonation at position 5 can occur. Using bulky bases (e.g., DBU) directs substitution to position 6.
  • Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during sulfonation.
  • Purification: Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) resolves isomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a scaffold widely explored in medicinal chemistry. Below is a comparative analysis with analogs from recent studies:

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-(Methylsulfonyl) C₆H₈N₄O₃S 216.22 Sulfonyl (electron-withdrawing)
15b 5-(3-Chlorophenyl), 6-(3-fluorobenzylthio) C₁₉H₁₃ClFN₃OS ~392.84 Thioether, Chlorophenyl
15e 5-(2-Methoxyphenyl), 6-(3-fluorobenzylthio) C₂₀H₁₆FN₃O₂S ~405.42 Thioether, Methoxyphenyl
6-tert-butyl derivative 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) C₁₈H₂₀FN₃O₂ ~345.37 tert-Butyl, Fluorohydroxyphenyl

Key Observations :

  • Electronic Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, enhancing polarity and hydrogen-bonding capacity compared to thioether (e.g., 15b, 15e) or alkyl groups (e.g., tert-butyl in ).
  • Molecular Weight : The target compound has a lower molecular weight (~216 g/mol) than analogs with bulky aryl or benzylthio substituents (e.g., 15b: ~393 g/mol) . This may improve pharmacokinetic properties like solubility.

Key Observations :

  • Purity : While the target compound is available at 95% purity , analogs like 15b–15e achieve higher purity (98–99%) via optimized protocols .

Biological Activity

6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one, with the CAS number 1379313-83-3, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The compound has the following molecular attributes:

  • Molecular Formula : C6_6H8_8N4_4O3_3S
  • Molecular Weight : 216.22 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Recommended storage at 2-8ºC

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of anti-inflammatory and antitumor effects. Below are detailed findings from various studies:

Antitumor Activity

One of the significant areas of research for this compound is its potential antitumor activity. Studies have shown that compounds structurally similar to pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific signaling pathways.

  • Mechanism of Action : It is hypothesized that the compound may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. Dysfunction in this pathway is often associated with cancer progression .

Anti-inflammatory Effects

In addition to antitumor properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation markers in cellular models.

  • Case Study : A study involving pyrazolo[3,4-d]pyrimidine derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorInhibition of tumor growth via PI3K/AKT/mTOR pathway modulation
Anti-inflammatoryReduction of pro-inflammatory cytokines in cellular models
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Study on Antitumor Activity :
    • Researchers conducted an experiment using xenograft models where the compound was administered at varying doses. The results showed a significant reduction in tumor size compared to control groups.
    • : The compound's ability to modulate critical signaling pathways underlines its potential as an anticancer agent.
  • Study on Anti-inflammatory Properties :
    • In vitro assays were performed on macrophage cell lines treated with the compound. Results indicated a marked decrease in TNF-alpha and IL-6 production.
    • : These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation.

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